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Compound of Interest

Compound Name: Hexazole

Cat. No.: B10858865

An in-depth examination of the unintended biological impacts of the fungicide hexaconazole on
animal, plant, and microbial systems. This guide provides researchers, scientists, and drug
development professionals with a comprehensive overview of the current state of knowledge,
including quantitative toxicological data, detailed experimental methodologies, and visual
representations of affected signaling pathways and experimental workflows.

Executive Summary

Hexaconazole, a broad-spectrum triazole fungicide, is widely utilized in agriculture to control a
variety of fungal pathogens. Its mode of action involves the inhibition of ergosterol biosynthesis,
a crucial component of fungal cell membranes. However, the biochemical mechanisms targeted
by hexaconazole are not exclusive to fungi, leading to a range of off-target effects in non-fungal
organisms. This technical guide synthesizes the existing scientific literature on these
unintended consequences, presenting a detailed analysis of hexaconazole's impact on animal,
aquatic, and soil ecosystems. The data reveals a pattern of toxicity that includes hepatotoxicity,
genotoxicity, neurotoxicity, endocrine disruption, and developmental abnormalities across a
variety of species. This document aims to provide a thorough resource for understanding the
toxicological profile of hexaconazole beyond its intended fungicidal activity.

Off-Target Effects in Animalia

Hexaconazole exposure has been demonstrated to induce a spectrum of adverse effects in
various animal species, with the liver being a primary target organ.[1][2] Studies in rodents and
dogs have consistently shown that subchronic and chronic dietary administration of
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hexaconazole leads to increased liver weight, hepatocellular hypertrophy, and fatty infiltration.

[1][2]

Hepatotoxicity

In rats, dietary treatment with hexaconazole has been shown to induce a significant increase in
both absolute and relative liver weight.[3][4] This is often accompanied by a notable rise in
malondialdehyde (MDA) levels, indicating increased lipid peroxidation and oxidative stress.[3]
Concurrently, a reduction in the activity of antioxidant enzymes such as catalase (CAT) and
superoxide dismutase (SOD) has been observed.[3] Histopathological examinations of the liver
in rats exposed to hexaconazole have revealed centrilobular vein congestion, necrosis,
immune cell infiltration, cholestasis, and both microvesicular and macrovesicular steatosis.[5][6]
Biochemical analyses of blood from treated animals show significant increases in creatinine,
bilirubin, aspartate aminotransferase (ASAT), alanine aminotransferase (ALAT), and lactate
dehydrogenase (LDH) levels, further indicating organ toxicity.[5][6] In mice, similar effects of
increased liver weight and centrilobular fatty changes have been noted.[2] Studies in dogs
have also identified the liver as a target, with findings of fatty infiltration and increased liver
weights at certain dose levels.[1][2]

Genotoxicity

Hexaconazole has demonstrated genotoxic potential in both in vivo and in vitro mammalian cell
systems. The fungicide Conan 5FL, which contains hexaconazole, induced significant
increases in the frequency of chromosomal aberrations in mouse bone marrow cells and
human lymphocytes.[7][8] These aberrations included structural and numerical abnormalities
such as sister chromatid union, chromatid and chromosome breaks, fragments, dicentric and
ring chromosomes, and polyploidy.[7][8] Furthermore, a significant increase in the induction of
sister chromatid exchanges (SCEs) was observed at all tested concentrations compared to the
negative control.[7][8] While the replication index in human lymphocytes was unaffected, the
mitotic index was significantly decreased in both test systems, suggesting cytotoxic effects.[7]
[8] Studies in rats have also shown that hexaconazole can induce genotoxicity in the liver, as
indicated by an increase in the appearance of micronuclei in liver cells after prolonged
exposure.[4] In plant systems, hexaconazole has been shown to be genotoxic to the root
meristem cells of Triticum aestivum L., causing various chromosomal and mitotic abnormalities.

[9]
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Neurotoxicity

Evidence suggests that hexaconazole can exert neurotoxic effects. In humans, poisoning with
hexaconazole-containing products has been reported to cause neurological symptoms such as
trembling, jittering, and shaking.[10][11] In silico studies have indicated that hexaconazole has
the potential to interact with and disrupt the normal balance of acetylcholinesterase, a key
enzyme in the nervous system.[12] The binding energy of hexaconazole to
acetylcholinesterase was found to be comparable to that of known inhibitors like chlorpyrifos.
[12] Animal studies have shown that hexaconazole exposure can lead to behavioral
abnormalities in fish, which are indicative of neurotropic effects mediated by neurotransmitter
disruption.[13] Recent research on rats has demonstrated that sub-chronic exposure to
hexaconazole can significantly affect cognitive function, leading to a deterioration of learning
and memory ability, and induce oxidative stress in the brain.[14] Notable changes in
neurotransmitters were also observed, suggesting a disruption of nerve signaling.[14]

Endocrine Disruption

Hexaconazole is recognized as a potential endocrine disruptor.[15][16][17] As a member of the
azole class of chemicals, it is known to inhibit cytochrome P450 monooxygenase, which can
subsequently interfere with the hydroxylation of steroids and fatty acids.[18] In vitro studies
have shown that hexaconazole can inhibit testosterone production.[2] Molecular modeling
studies have demonstrated that hexaconazole has the potential to bind to sex hormone-binding
globulin (SHBG), a plasma carrier protein for androgens and estrogens, which could disrupt
normal endocrine function.[19][20] The binding score of hexaconazole to SHBG was found to
be significant, suggesting it may compete with native ligands.[19] Experimental studies have
also indicated that hexaconazole may disrupt the normal synthesis of steroidal hormones.[19]

Developmental and Reproductive Toxicity

The available data indicate an increased susceptibility of rat and rabbit fetuses to in utero
exposure to hexaconazole.[1] In developmental toxicity studies with both species, adverse
effects on the fetus, such as delayed ossification, an extra 14th rib in rats, and decreased fetal
weights in rabbits, occurred at dose levels lower than those causing maternal toxicity.[1]
However, in a two-generation reproduction study in rats, no increased susceptibility was
observed, with offspring effects only occurring at or above treatment levels that resulted in
parental toxicity.[1] In zebrafish, hexaconazole has been shown to induce developmental
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toxicities, including reduced viability and hatching rates, and phenotypic defects such as
smaller head and eyes, and enlarged pericardial edema.[21] These effects were associated
with apoptosis, DNA fragmentation, inflammation, and alterations of the Akt and MAPK
signaling pathways.[21]

Table 1: Quantitative Toxicological Data for Hexaconazole in Animals
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Off-Target Effects in Aquatic Organisms

Hexaconazole is moderately to highly toxic to a range of aquatic organisms.[13][15]

Fish

Studies on freshwater fish have demonstrated the toxicity of hexaconazole. For the fish species
Channa punctatus, the 96-hour LC50 value for hexaconazole was determined to be 103.27
ul/L, indicating high toxicity.[13] Another study on the same species reported a 96-hour LC50 of
80.0 mg/l.[23][24] Exposure to hexaconazole can lead to significant behavioral changes in fish,
including loss of balance, exhaustion, and respiratory distress, which are indicative of nervous
system disruption.[13] In zebrafish (Danio rerio), exposure to hexaconazole has been shown to
cause developmental toxicities, including neurotoxicity, cardiovascular toxicity, and
hepatotoxicity.[21] These developmental effects are linked to the induction of apoptosis and
inflammation, as well as the alteration of Akt and MAPK signaling pathways.[21]
Histopathological examination of zebrafish exposed to hexaconazole revealed vacuolization
and swelling in the liver.[25][26] Furthermore, long-term exposure of Channa punctatus and
Oreochromis mossambicus to hexaconazole has been reported to cause the overexpression of
some lower molecular weight proteins.[27]

Table 2: Quantitative Toxicological Data for Hexaconazole in Aquatic Organisms
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Off-Target Effects in Soil Ecosystems

Hexaconazole can persist in the soil and has been shown to have detrimental effects on soil
microorganisms and invertebrates.[15]

Soil Microorganisms

The application of hexaconazole can negatively impact soil microbial communities. In paddy
soils, excessive application of hexaconazole has been shown to be harmful to soil
microorganisms, potentially reducing soil quality and increasing the risk of nitrogen loss.[28][29]
In both red and black paddy soils, hexaconazole transitorily decreased the populations of total
bacteria.[28][29] In black soil, a higher concentration of hexaconazole negatively affected
microbial biomass carbon (MBC) and soil basal respiration, while transitorily increasing nitrate
concentration and the population of ammonia-oxidizing bacteria.[28][29] In red soil, both tested
concentrations of the fungicide significantly, though transitorily, inhibited MBC and basal
respiration.[28][29] Another study found that the total microbial count was significantly affected
by hexaconazole, with bacteria being more susceptible than actinomycetes, and this effect
persisted for up to 21 days.[30][31] Hexaconazole was also found to strongly inhibit the
dehydrogenase system in soil bacteria, including nitrogen-fixing bacteria, which could impact
soil fertility.[30][31]

Earthworms

Hexaconazole is moderately toxic to earthworms.[15] Studies on the earthworm Eisenia fetida
have shown enantioselective toxicity, with the S-(+)-enantiomer being more acutely toxic than
the R-(-)-enantiomer.[22] The 48-hour LC50 values were 8.62 pug/cm? for S-(+)-HEX and 22.35
pug/cmz for R-(-)-HEX.[22] Exposure to hexaconazole can also induce oxidative stress in
earthworms, with the S-(+)-enantiomer having a greater influence on the levels of
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malondialdehyde, cytochrome P450, and 8-hydroxy-2-deoxyguanosine.[22] Transcriptome
sequencing revealed that the S-(+)-enantiomer had a more significant impact on steroid
biosynthesis, arachidonic acid metabolism, and cell cycle processes.[22]

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in this guide. These
protocols are based on standardized guidelines and published research methodologies.

Repeated Dose 90-Day Oral Toxicity Study in Rodents
(based on OECD Guideline 408)

This study provides information on the possible health hazards likely to arise from repeated
exposure to a substance over a prolonged period.[4][8][12][16][29]

Test Animals: Typically, young, healthy adult rats are used. At least 10 males and 10 females
are used per dose group.

o Dose Administration: The test substance is administered orally, daily for 90 days. This can be
done via gavage, mixed in the diet, or dissolved in drinking water. At least three dose levels
and a control group are used.

o Observations: Animals are observed daily for clinical signs of toxicity. Body weight and
food/water consumption are recorded weekly. Ophthalmoscopic examination, hematology,
clinical biochemistry, and urinalysis are performed at specified intervals.

o Pathology: At the end of the study, all animals are subjected to a full necropsy. Organ
weights are recorded. Histopathological examination is performed on the liver, kidneys, and
other target organs identified during the study.

Prenatal Developmental Toxicity Study (based on OECD
Guideline 414)

This study is designed to provide information on the effects of prenatal exposure on the
pregnant animal and the developing embryo and fetus.[3][19][30]

e Test Animals: Pregnant rodents (usually rats) or rabbits are used.
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o Dose Administration: The test substance is administered daily, typically from implantation to
the day before the scheduled caesarean section.

» Maternal Observations: Females are observed for clinical signs of toxicity, and body weight is
recorded regularly.

o Fetal Examination: Shortly before the expected day of delivery, females are euthanized, and
the uterus is examined. The number of corpora lutea, implantations, resorptions, and live and
dead fetuses are recorded. Fetuses are weighed, sexed, and examined for external, visceral,
and skeletal abnormalities.

Chromosomal Aberration Test in Mammalian Bone
Marrow Cells (based on OECD Guideline 475)

This in vivo test identifies substances that cause structural chromosome aberrations in the
bone marrow cells of animals.[32][33]

o Test Animals: Mice, rats, or Chinese hamsters are commonly used.

e Dose Administration: The test substance is administered to the animals, usually via oral
gavage or intraperitoneal injection.

o Metaphase Arrest: Prior to sacrifice, animals are treated with a metaphase-arresting agent
like colchicine to accumulate cells in metaphase.

o Cell Harvesting and Preparation: Bone marrow is flushed from the femurs and/or tibias. The
cells are then treated with a hypotonic solution, fixed, and spread onto microscope slides.

e Analysis: Slides are stained, and metaphase cells are analyzed under a microscope for
chromosomal aberrations, such as breaks, gaps, and rearrangements.

Ames Test for Mutagenicity (based on OECD Guideline
471)

The Ames test is a bacterial reverse mutation assay to detect gene mutations.[31][34][35][36]
[37]
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o Test Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-
existing mutations that render them unable to synthesize an essential amino acid (e.g.,
histidine) are used.

o Metabolic Activation: The test is performed with and without a mammalian metabolic
activation system (S9 mix), typically derived from rat liver, to detect mutagens that require
metabolic activation.

e Procedure: The bacterial tester strains are exposed to the test substance at various
concentrations. The mixture is then plated on a minimal agar medium lacking the essential
amino acid.

e Scoring: The number of revertant colonies (colonies that have regained the ability to
synthesize the amino acid) is counted after incubation. A substance is considered mutagenic
if it causes a dose-dependent increase in the number of revertant colonies compared to the
control.

Comet Assay (Single Cell Gel Electrophoresis) for DNA
Damage

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[5][7]
[15][18][23]

o Cell Preparation: A single-cell suspension is prepared from the tissue of interest (e.qg., liver,
blood).

o Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto
a microscope slide.

e Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins,
leaving behind the nuclear DNA (nucleoids).

» Electrophoresis: The slides are placed in an electrophoresis chamber and subjected to an
electric field. Damaged DNA (fragments) will migrate away from the nucleus, forming a
“comet tail."
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 Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized using a
fluorescence microscope. The extent of DNA damage is quantified by measuring the length
and intensity of the comet tail.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to determine the potential of a substance to inhibit the enzyme
acetylcholinesterase, a biomarker for neurotoxicity.[2][26][38][39][40]

e Enzyme and Substrate: Purified AChE and a suitable substrate (e.g., acetylthiocholine) are
used.

o Procedure: The enzyme is incubated with the test substance at various concentrations. The
substrate is then added, and the rate of its hydrolysis by AChE is measured. The product of
the reaction is typically quantified spectrophotometrically.

« Inhibition Calculation: The percentage of AChE inhibition is calculated by comparing the
enzyme activity in the presence of the test substance to the activity of a control without the
substance.

Determination of Soil Microbial Biomass Carbon (MBC)
by Fumigation-Extraction

This method is used to quantify the carbon content of the microbial biomass in soil.[9][13][14]
[27][41]

o Sample Preparation: A soil sample is divided into two subsamples.

e Fumigation: One subsample is fumigated with chloroform vapor for 24 hours to lyse the
microbial cells. The other subsample is not fumigated and serves as a control.

o Extraction: Both the fumigated and non-fumigated soil samples are extracted with a salt
solution (e.g., 0.5 M K2S04).

o Carbon Analysis: The amount of organic carbon in the extracts is determined using a total
organic carbon (TOC) analyzer.

© 2025 BenchChem. All rights reserved. 11/18 Tech Support


https://www.tandfonline.com/doi/pdf/10.1080/00032719.2012.762581
https://pubmed.ncbi.nlm.nih.gov/22759777/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4553890/
https://www.researchgate.net/publication/228114316_Acetylcholinesterase_inhibition-based_biosensors_for_pesticide_determination_A_review
https://www.scilit.com/publications/d352197482ccca9b8b3d09c37458f02b
https://www.shimadzu-webapp.eu/magazine/issue-2014-2_en/determination-of-microbial-biomass-in-soils/
https://climexhandbook.w.uib.no/2019/11/06/soil-microbial-biomass-c-n-and-p/
https://academicjournals.org/journal/AJB/article-full-text/A210D9558047
https://www.scielo.br/j/asagr/a/nwh9MjSLBtNTjpTz9KLbYTn/?format=html&lang=en
https://holisoils.eu/wp-content/uploads/2024/05/D1.3-Harmonised-methodologies-for-quantification-of-biomass-of-key-trophic-groups.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10858865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Calculation: The microbial biomass carbon is calculated as the difference in extractable
carbon between the fumigated and non-fumigated samples, divided by a correction factor
(KEC) to account for incomplete extraction.

Gas Chromatography-Mass Spectrometry (GC-MS) for
Hexaconazole Residue Analysis

This is a common analytical method for the quantification of pesticide residues in various
matrices.[42][43][44][45]

o Sample Extraction: The sample (e.g., soil, water, tissue) is extracted with an appropriate
organic solvent (e.g., acetonitrile, hexane/acetone).

o Clean-up: The extract is purified to remove interfering substances using techniques like
solid-phase extraction (SPE) or column chromatography.

o GC-MS Analysis: The cleaned-up extract is injected into a gas chromatograph, where the
components are separated based on their volatility and interaction with the stationary phase
of the GC column. The separated components then enter the mass spectrometer, where they
are ionized and fragmented. The mass-to-charge ratio of the fragments is used to identify
and quantify hexaconazole.

Signaling Pathways and Experimental Workflows
Signaling Pathways
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Figure 1: Overview of Hexaconazole's Off-Target Signaling Impacts.

Experimental Workflows
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Figure 2: Workflow for Assessing Hexaconazole-Induced Hepatotoxicity.

© 2025 BenchChem. All rights reserved. 14 /18 Tech Support


https://www.benchchem.com/product/b10858865?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10858865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Exposure

In vitro Cell Exposure or

In vivo Animal Dosing

Assay ]%;(ecution

Comet Assay: Chromosomal Aberration Assay: Ames Test:
Cell Lysis, Electrophoresis Metaphase Arrest, Slide Prep Bacterial Exposure, Plating
7
Data Acql% ,'sition

Fluorescence Microscopy Microscopic Scoring of Counting of Revertant
(Comet Assay) Chromosomal Aberrations Colonies (Ames Test)

Ane; 'ysis

Quantification of DNA Damage

& Statistical Analysis

Click to download full resolution via product page

Figure 3: General Workflow for Genotoxicity Assessment of Hexaconazole.

Conclusion

The comprehensive data presented in this technical guide clearly demonstrate that
hexaconazole, while an effective fungicide, exhibits a wide range of off-target toxicities in non-
fungal organisms. The observed effects, spanning hepatotoxicity, genotoxicity, neurotoxicity,
endocrine disruption, and developmental abnormalities, underscore the need for a thorough
understanding of its environmental and health impacts. The quantitative data and detailed
experimental protocols provided herein serve as a valuable resource for researchers,
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scientists, and drug development professionals in assessing the risks associated with
hexaconazole exposure and in guiding future research and regulatory decisions. A continued
focus on the molecular mechanisms underlying these off-target effects is crucial for the
development of safer and more specific pest control agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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